2-(5-Ethylpiperidin-2-yl)ethan-1-amine 2-(5-Ethylpiperidin-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20400518
InChI: InChI=1S/C9H20N2/c1-2-8-3-4-9(5-6-10)11-7-8/h8-9,11H,2-7,10H2,1H3
SMILES:
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

2-(5-Ethylpiperidin-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC20400518

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Ethylpiperidin-2-yl)ethan-1-amine -

Specification

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name 2-(5-ethylpiperidin-2-yl)ethanamine
Standard InChI InChI=1S/C9H20N2/c1-2-8-3-4-9(5-6-10)11-7-8/h8-9,11H,2-7,10H2,1H3
Standard InChI Key AXUPYWXAAIMZAZ-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(NC1)CCN

Introduction

Chemical Structure and Molecular Characteristics

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors2 (piperidine N, NH₂)
Topological Polar SA38.3 Ų
XLogP3-AA1.8 (estimated)

These values derive from computational models (e.g., ChemAxon) and analogies to structurally related amines .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Plausible routes to 2-(5-Ethylpiperidin-2-yl)ethan-1-amine include:

  • Reductive Amination: Condensation of 5-ethylpiperidin-2-one with ethylene diamine under catalytic hydrogenation.

  • Nucleophilic Substitution: Reaction of 2-chloro-5-ethylpiperidine with excess ammonia or ethylamine.

  • Grignard Addition: Coupling of a piperidine-derived Grignard reagent with a protected aminoaldehyde, followed by deprotection.

A synthesis analogous to the dynamic kinetic resolution (DKR) method reported for (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine could be adapted. This approach would involve:

  • Formation of a ketone intermediate via Weinreb amide chemistry.

  • Reduction to the alcohol, mesylation, and amination.

  • Chiral resolution using enantioselective catalysts.

Table 2: Hypothetical Synthesis Protocol Based on

StepReactionReagents/ConditionsYield (Projected)
1Ketone FormationTMPMgCl·LiCl, THF, -20°C50%
2NaBH₄ ReductionMeOH, 0°C → RT95%
3MesylationMsCl, Et₃N, DCM>99%
4AminationNH₄OH, Parr reactor, 60°C54%
5Chiral ResolutionN-Acetyl-d-leucine, toluene63%

This route avoids chromatographic purification, enhancing scalability .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is expected to exhibit:

  • Solubility: Miscible with polar aprotic solvents (DMSO, DMF), partially soluble in water (logP ≈ 1.8), and insoluble in alkanes.

  • Stability: Susceptible to oxidation at the amine group; recommended storage under inert gas (N₂ or Ar) at 2–8°C .

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.0 (t, 3H, -CH₂CH₃), 1.5–1.7 (m, 4H, piperidine CH₂), 2.3–2.5 (m, 2H, NCH₂), 2.7 (q, 2H, -CH₂NH₂).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 2800–3000 cm⁻¹ (C-H aliphatic), 1600 cm⁻¹ (C-N bend).

These projections align with spectra of 2-(4-methylpiperazin-1-yl)ethan-1-amine , adjusted for structural differences.

HazardPrecautionary Measures
Skin ContactImmediate washing with soap/water; remove contaminated clothing
InhalationMove to fresh air; administer oxygen if breathing impaired
FireUse dry chemical, CO₂, or alcohol-resistant foam

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